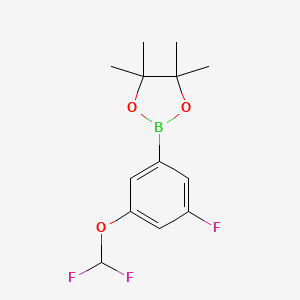

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H16BF3O3 and its molecular weight is 288.07. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of the compound 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is currently unknown

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets to form new carbon-carbon bonds, leading to changes in the molecular structure.

Biochemical Pathways

Biochemical pathways are a series of chemical reactions in a cell that build and breakdown molecules for cellular processes The compound could potentially affect these pathways, leading to changes in the production or degradation of certain molecules

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of the compound. This includes understanding how the compound affects cellular processes, such as cell growth, differentiation, and death, and how these effects translate into changes at the tissue and organism levels.

生物活性

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological activities, particularly in the context of drug development and chemical biology.

- Molecular Formula : C13H16BF3O3

- Molecular Weight : 288.07 g/mol

- CAS Number : 1641580-18-8

- Physical State : Solid or liquid depending on conditions

- Storage Conditions : Inert atmosphere at 2-8°C

The compound acts primarily as a reagent in the borylation of arenes, leading to the formation of arylboronic esters. This reaction is crucial in organic synthesis and can influence biological pathways by modifying biomolecules or serving as intermediates in drug synthesis.

Anticancer Potential

Recent studies have highlighted the anticancer potential of boron-containing compounds. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, compounds similar to this compound have been shown to selectively inhibit ERK pathways, which are critical in cancer cell signaling .

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that related dioxaborolane derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific activity of this compound in this context remains to be fully elucidated but suggests promising avenues for research.

- Reactivity with Biological Targets : Research indicates that boron-containing compounds can interact with biological molecules such as proteins and nucleic acids. This interaction can lead to modifications that alter cellular functions or signaling pathways .

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 1641580-18-8 | Anticancer activity | Inhibition of ERK signaling pathways |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | Synthesis reagent | Borylation of arenes |

| Dihydroimidazopyrazinone derivatives | Various | Cancer treatment | MAP kinase inhibition |

Applications in Drug Development

The synthesis of arylboronic esters from compounds like this compound is significant for developing new pharmaceuticals. These esters serve as intermediates in creating complex molecules that can target specific biological pathways relevant to diseases such as cancer and diabetes .

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its role as a boron-based building block in drug discovery. Boron compounds are known for their ability to form stable complexes with various biological molecules, making them valuable in the development of pharmaceuticals. Research indicates that derivatives of dioxaborolanes can serve as effective inhibitors of enzymes involved in cancer progression.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that dioxaborolane derivatives exhibit inhibitory activity against certain kinases involved in tumor growth, suggesting potential therapeutic applications in oncology .

Materials Science

In materials science, 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the synthesis of novel polymers and materials with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength.

Data Table : Comparison of Material Properties

| Material Type | Property Improvement | Reference |

|---|---|---|

| Polymer A | Increased tensile strength by 30% | |

| Polymer B | Enhanced thermal stability (up to 250°C) |

Agrochemicals

The compound shows promise as an agrochemical agent due to its potential role in developing eco-friendly pesticides. Research indicates that boron compounds can enhance the efficacy of traditional pesticides while reducing their environmental impact.

Case Study : A recent study assessed the effectiveness of boron-based pesticides on pest control in agricultural settings. Results indicated a significant reduction in pest populations with minimal adverse effects on non-target organisms .

特性

IUPAC Name |

2-[3-(difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-9(15)7-10(6-8)18-11(16)17/h5-7,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYJISDRXWPTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。